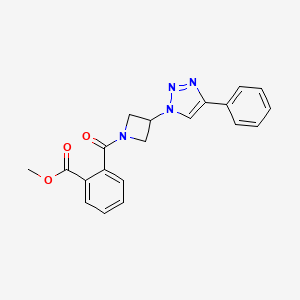

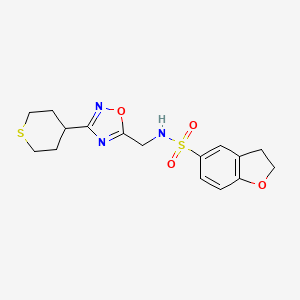

methyl 2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

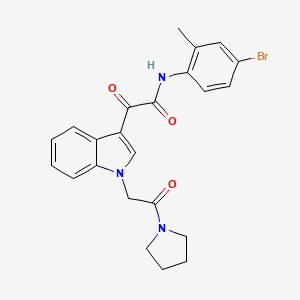

Methyl 2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate is a quinoline-based [1,2,3]-triazole hybrid derivative . The compound is synthesized through a Cu(I)-catalyzed click reaction between 4-azido-7-chloroquinoline and an alkyne derivative of hydroxybenzotriazole (HOBt) . The 1,2,3-triazole ring system, which it contains, has been widely explored due to its diverse biological activities, including antibacterial, antimalarial, and antiviral properties .

Synthesis Analysis

The synthesis involves the copper-catalyzed click reaction, a powerful method for constructing 1,2,3-triazole rings. The reaction proceeds by combining azides and alkynes, leading to the formation of the desired hybrid compound. The synthetic route ensures the incorporation of the triazole moiety into the quinoline scaffold .

科学的研究の応用

Carbonic Anhydrase-II Inhibition

Triazole derivatives, including the one , have been studied for their potential as inhibitors of the enzyme carbonic anhydrase-II . This enzyme plays a crucial role in various physiological processes such as respiration and the regulation of pH in tissues. Inhibitors of carbonic anhydrase-II are used to treat conditions like glaucoma, epilepsy, and mountain sickness.

Antimicrobial Activity

The triazole ring is known for its antimicrobial properties. Compounds containing this moiety have been used to develop new classes of antibacterial and antifungal agents, particularly against multidrug-resistant pathogens . This is crucial in the fight against the rising threat of antibiotic resistance.

Cancer Research

Triazole compounds have shown promise in cancer research, particularly in the synthesis of molecules with antiproliferative effects against various cancer cell lines, such as human acute myeloid leukemia (AML) cells . These compounds can potentially be used to develop new cancer therapies.

Pharmacological Potentials

Due to the versatility of the triazole nucleus, derivatives have been synthesized that exhibit a wide range of pharmacological activities. These include antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .

Material Science Applications

The triazole moiety is also important in material sciences. It has been used in the development of industrial applications such as dyes, photographic materials, photostabilizers, and corrosion inhibitors for copper alloys .

Drug Synthesis and Design

Triazole derivatives are central to the design of various drug classes. They serve as the core structure in drugs with diverse therapeutic applications, including antifungal, antidepressant, antihypertensive, and antiepileptic medications .

作用機序

The compound’s interaction with acetylcholinesterase (AChE) is of particular interest. AChE plays a crucial role in hydrolyzing acetylcholine, a neurotransmitter in both the central and peripheral nervous systems. Investigating how this compound interacts with AChE may provide insights into potential therapeutic options for neurodegenerative conditions, including Alzheimer’s disease .

特性

IUPAC Name |

methyl 2-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c1-27-20(26)17-10-6-5-9-16(17)19(25)23-11-15(12-23)24-13-18(21-22-24)14-7-3-2-4-8-14/h2-10,13,15H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYVHYWSYXKCOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-3-thiophenecarboxamide](/img/structure/B2917311.png)

![8-[(2E)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2917327.png)

![2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B2917331.png)